molecular formula C18H22N4O3 B2954046 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034316-80-6

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2954046
CAS No.: 2034316-80-6
M. Wt: 342.399
InChI Key: MFLNGHSBQZHHBZ-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a highly specialized compound with significant potential applications in various fields of science and industry. This compound's unique chemical structure allows it to interact with a wide range of biological and chemical systems, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide involves multiple steps:

  • Initial Formation: The synthesis begins with the preparation of the cyclohexyl-pyrazine intermediate. This is typically achieved through a nucleophilic substitution reaction, where a pyrazine compound reacts with a cyclohexyl halide in the presence of a base.

  • Cyclization: The intermediate is then subjected to cyclization conditions, which involves the formation of the benzo[d]isoxazole ring. This step usually requires specific reagents and catalysts to facilitate the cyclization process.

  • Final Assembly: The final step involves the introduction of the carboxamide group. This is achieved through a condensation reaction, where the carboxamide group is attached to the cyclohexyl-pyrazine intermediate, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods:

  • Batch Reactor Synthesis: Using batch reactors, the synthesis steps are carried out in large-scale batches, ensuring consistent quality and yield.

  • Continuous Flow Synthesis: This method allows for a more streamlined process, reducing reaction times and improving overall efficiency. The continuous flow of reactants through the reactor ensures a steady production rate.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

  • Reduction: It can also be reduced, forming reduced variants of the compound.

  • Substitution: The compound undergoes substitution reactions, where different functional groups can replace existing ones.

Common Reagents and Conditions

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.

  • Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is utilized in various scientific research fields:

  • Chemistry: Used as a building block for the synthesis of more complex compounds.

  • Biology: Investigated for its potential as a biochemical probe to study various biological processes.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical products.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide exerts its effects involves binding to specific molecular targets:

  • Receptor Binding: The compound interacts with various receptors, modulating their activity and influencing cellular pathways.

  • Enzyme Inhibition: It acts as an inhibitor of specific enzymes, blocking their activity and altering metabolic processes.

  • Signal Transduction: The compound affects signal transduction pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide stands out due to its unique chemical structure and properties. Similar compounds include:

  • N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-acetamide: Similar structure but with an acetamide group.

  • N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-sulfonamide: Contains a sulfonamide group, leading to different chemical properties and applications.

This compound's unique composition and properties make it a valuable asset in various fields, from scientific research to industrial applications

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-18(17-14-3-1-2-4-15(14)25-22-17)21-12-5-7-13(8-6-12)24-16-11-19-9-10-20-16/h9-13H,1-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLNGHSBQZHHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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